N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a benzamide group attached to a 7-chloro-4-methyl-substituted benzothiazole core. Benzothiazoles are heterocyclic structures known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The chloro and methyl substituents in this compound likely enhance its lipophilicity and electronic properties, influencing its biological interactions and physicochemical behavior.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-7-8-11(16)13-12(9)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZMACJIIKOYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-4-methyl-1,3-benzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance the production process .
Chemical Reactions Analysis
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Scientific Research Applications
- Chemistry N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be employed as a building block in the synthesis of more complex molecules.
- Biology N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been investigated for its potential as a fluorescent probe due to its unique photophysical properties.
- Medicine N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has been explored for its potential as an antimicrobial or anticancer agent. N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is also notable for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
- Industry N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is utilized in the development of new materials with specific properties, such as dyes or polymers.
This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interaction.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in critical metabolic pathways. The compound has been shown to inhibit the DprE1 enzyme in Mycobacterium tuberculosis, which plays a crucial role in cell wall biosynthesis. By inhibiting DprE1, this compound disrupts the biosynthesis of arabinogalactan, ultimately leading to inhibition of bacterial growth.
Potential Therapeutic Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound holds potential as a lead compound for developing novel therapies for diseases like type 2 diabetes.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects .
For example, in cancer research, the compound has been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Benzothiazole Core
Table 1: Core Substituent Modifications and Properties
Analysis :
- The target compound’s 7-chloro and 4-methyl groups increase steric bulk and electron-withdrawing effects compared to 2-BTBA and 2-BTFBA. This may improve membrane permeability but reduce aqueous solubility .
- Crystallographic data for 2-BTBA (a = 5.9479 Å, Volume = 1169.13 ų) and 2-BTFBA (a = 5.2216 Å, Volume = 1195.61 ų) suggest substituents influence packing efficiency and lattice parameters .
Modifications in the Benzamide Moiety
Table 2: Benzamide Functional Group Variations
Analysis :
- Methoxy and ethoxy groups improve solubility via polar interactions but may reduce blood-brain barrier penetration .
Table 3: Bioactivity Comparisons
Analysis :
Crystallization and Physicochemical Properties
- Crystal Growth : The target compound’s analogs (e.g., 2-BTBA) are synthesized via slow evaporation, yielding optically transparent crystals . Substitutents like fluorine or sulfamoyl groups alter crystallization kinetics and crystal morphology .
- Thermal Stability : 2-BTFBA exhibits higher thermal stability than 2-BTBA, attributed to fluorine’s electronegativity strengthening molecular interactions .
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 277.75 g/mol
- CAS Number : 899983-07-4
This compound primarily targets the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the growth of Mycobacterium tuberculosis, making it a potential candidate for anti-tubercular therapy.
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacteria and fungi, particularly Mycobacterium tuberculosis. |
| Anticancer | Shows potential cytotoxic effects against cancer cell lines, indicating possible anticancer properties. |
| Enzyme Inhibition | Functions as an enzyme inhibitor, affecting metabolic pathways related to disease processes. |
| Receptor Modulation | May interact with specific receptors involved in various biological pathways. |
Research Findings
- Antimicrobial Properties : Studies indicate that this compound effectively inhibits the growth of Mycobacterium tuberculosis by targeting DprE1. This mechanism is critical for developing new treatments for tuberculosis .
- Cytotoxicity Studies : Research has demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The compound's structure allows it to intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity .
- Enzyme Inhibition Mechanism : The compound's interaction with DprE1 prevents substrate binding, inhibiting the enzymatic activity necessary for cell wall synthesis in mycobacteria. This specific targeting highlights its potential as a therapeutic agent in infectious diseases.
Case Study 1: Anti-Tubercular Activity
A study conducted by researchers evaluated the efficacy of this compound against Mycobacterium tuberculosis in vitro. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating strong anti-tubercular potential.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study assessing the cytotoxicity of this compound on various cancer cell lines, it was found that concentrations above 20 µM led to a 70% reduction in cell viability in MCF-7 cells after 48 hours of exposure. The mechanism was attributed to apoptosis induction via DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
